molecular formula C23H24ClN3O B1681843 SX 284 CAS No. 84260-62-8

SX 284

Cat. No.: B1681843
CAS No.: 84260-62-8
M. Wt: 373.4 g/mol
InChI Key: AULSOKMNOZLLMC-LRZQPWDCSA-N
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Description

SX 284 is a complex organic compound that features a benzisoxazole ring, a piperidine moiety, and an acrylonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SX 284 typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzisoxazole Ring: This can be achieved through the cyclization of an appropriate ortho-nitrophenyl derivative.

    Introduction of the Piperidine Moiety: This step involves the nucleophilic substitution of a halogenated precursor with piperidine.

    Formation of the Acrylonitrile Group: This can be done via a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The benzisoxazole ring and the phenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting neurological disorders.

    Materials Science: As a building block for the synthesis of novel polymers or materials with specific electronic properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzisoxazole ring could play a role in binding to biological targets, while the piperidine moiety might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2-Benzisoxazol-3-yl)-3-phenylacrylonitrile: Lacks the piperidine moiety.

    3-(2-(2-Piperidinoethoxy)phenyl)acrylonitrile: Lacks the benzisoxazole ring.

    2-(1,2-Benzisoxazol-3-yl)acrylonitrile: Lacks both the piperidine moiety and the phenyl group.

Uniqueness

The presence of both the benzisoxazole ring and the piperidine moiety in SX 284 makes it unique, potentially offering a combination of biological activity and chemical reactivity that is not found in simpler analogs.

Properties

CAS No.

84260-62-8

Molecular Formula

C23H24ClN3O

Molecular Weight

373.4 g/mol

IUPAC Name

(Z)-2-(1,2-benzoxazol-3-yl)-3-[2-(2-piperidin-1-ylethoxy)phenyl]prop-2-enenitrile

InChI

InChI=1S/C23H23N3O2/c24-17-19(23-20-9-3-5-11-22(20)28-25-23)16-18-8-2-4-10-21(18)27-15-14-26-12-6-1-7-13-26/h2-5,8-11,16H,1,6-7,12-15H2/b19-16+

InChI Key

AULSOKMNOZLLMC-LRZQPWDCSA-N

SMILES

C1CCN(CC1)CCOC2=CC=CC=C2C=C(C#N)C3=NOC4=CC=CC=C43

Isomeric SMILES

C1CCN(CC1)CCOC2=CC=CC=C2/C=C(\C#N)/C3=NOC4=CC=CC=C43

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC=C2C=C(C#N)C3=NOC4=CC=CC=C43

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(1,2-benzisoxazol-3-yl)-3-(2-(2-piperidinoethoxy)phenyl)acrylonitrile
SX 284
SX-284

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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